Lin28-let-7 antagonist 1

Description

Properties

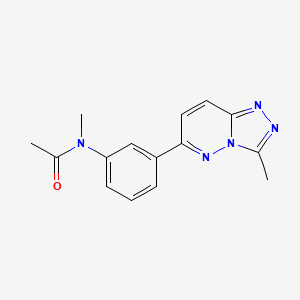

IUPAC Name |

N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-10-16-17-15-8-7-14(18-20(10)15)12-5-4-6-13(9-12)19(3)11(2)21/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAQLESUVYGUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371981 | |

| Record name | N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671283 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

108825-65-6 | |

| Record name | CL-285032 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108825656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CL-285032 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS1R0N3H0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Development of Lin28-let-7 Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lin28/let-7 pathway is a critical regulator of developmental timing, pluripotency, and cellular metabolism.[1][2] Dysregulation of this pathway, particularly the overexpression of the RNA-binding proteins Lin28A or Lin28B, is implicated in a variety of human cancers.[3][4] Lin28 proteins post-transcriptionally inhibit the maturation of the tumor-suppressing microRNA (miRNA) family, let-7.[2] This inhibition leads to the upregulation of let-7 target oncogenes, such as MYC, RAS, and HMGA2, promoting tumorigenesis.[3] Consequently, the disruption of the Lin28-let-7 interaction has emerged as a promising therapeutic strategy. This technical guide focuses on the discovery and development of a specific small-molecule inhibitor, Lin28-let-7a antagonist 1, providing a comprehensive overview of its mechanism, discovery process, and the experimental protocols used for its characterization.

The Lin28/let-7 Signaling Pathway

The biogenesis of mature let-7 miRNA is a multi-step process that is tightly regulated. In the canonical pathway, primary let-7 transcripts (pri-let-7) are processed in the nucleus by the Microprocessor complex (Drosha/DGCR8) to generate precursor let-7 (pre-let-7). Following export to the cytoplasm, the pre-let-7 hairpin is cleaved by the Dicer enzyme to yield the mature, functional let-7 miRNA, which is then loaded into the RNA-induced silencing complex (RISC) to exert its gene-silencing effects.[5]

The Lin28 proteins, Lin28A and Lin28B, act as key negative regulators of this process.[2] Lin28A, primarily localized in the cytoplasm, binds to the terminal loop of pre-let-7 and recruits the terminal uridylyltransferase TUT4 (also known as Zcchc11).[5] TUT4 adds a poly-uridine tail to the 3' end of pre-let-7, which blocks Dicer processing and marks the pre-miRNA for degradation by the exonuclease DIS3L2.[5] Lin28B can function in the nucleus by sequestering pri-let-7, thereby preventing its processing by the Microprocessor complex, although it can also act in the cytoplasm in a similar manner to Lin28A in some cell types.[5] This dual mechanism of inhibition underscores the complexity of the Lin28/let-7 axis.

The discovery of small molecules that can disrupt the Lin28-let-7 interaction and restore let-7 function represents a significant advancement in targeting this oncogenic pathway.

References

- 1. Discovery of a Small-Molecule Inhibitor of Protein-MicroRNA Interaction Using Binding Assay with a Site-Specifically Labeled Lin28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How does Lin28 let-7 control development and disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The LIN28/let-7 Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The LIN28/let-7 Pathway in Cancer [frontiersin.org]

- 5. mdpi.com [mdpi.com]

The Lin28/let-7 Axis: A Technical Guide to its Core Role in Embryonic Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise orchestration of gene expression is fundamental to embryonic development, guiding processes from the maintenance of pluripotency to the intricate formation of tissues and organs. Among the key regulators of these events is the highly conserved Lin28/let-7 axis. This technical guide provides an in-depth exploration of this critical regulatory circuit, detailing its molecular mechanisms, its multifaceted roles in embryogenesis, and the experimental methodologies used to investigate its function. The Lin28/let-7 pathway operates as a bistable switch, with the RNA-binding proteins LIN28A and LIN28B promoting a proliferative, undifferentiated state, in part by inhibiting the biogenesis of the mature let-7 family of microRNAs.[1] Conversely, high levels of let-7 promote differentiation by targeting and repressing a suite of mRNAs, including those encoding LIN28 itself, creating a double-negative feedback loop that ensures robust cell fate transitions.[2] Dysregulation of this axis is implicated in various developmental abnormalities and diseases, including cancer, highlighting its significance as a potential therapeutic target.[2][3]

Core Mechanisms of the Lin28/let-7 Axis

The central mechanism of the Lin28/let-7 axis involves the post-transcriptional regulation of let-7 microRNA biogenesis by LIN28 proteins. In the canonical microRNA processing pathway, primary miRNA transcripts (pri-miRNAs) are cleaved in the nucleus by the Microprocessor complex (Drosha-DGCR8) to produce precursor miRNAs (pre-miRNAs). These pre-miRNAs are then exported to the cytoplasm and further processed by the RNase III enzyme Dicer to yield mature, functional miRNAs.

LIN28A and LIN28B interfere with this process at distinct steps to inhibit the production of mature let-7.[4] LIN28B primarily acts in the nucleus, where it binds to the terminal loop of pri-let-7 transcripts, sequestering them and preventing their cleavage by Drosha.[4] LIN28A predominantly functions in the cytoplasm, where it binds to the terminal loop of pre-let-7.[4] This binding recruits the terminal uridylyltransferases (TUTases), such as ZCCHC11 (TUT4), which add a poly(U) tail to the 3' end of the pre-let-7.[5][3] This uridylation marks the pre-miRNA for degradation by the exonuclease DIS3L2 and also blocks its processing by Dicer.[4]

Beyond its well-established role in inhibiting let-7 biogenesis, LIN28 also possesses let-7-independent functions. It can directly bind to a subset of mRNAs and enhance their translation, thereby promoting cell growth and survival.[6] These dual functions underscore the complexity of LIN28's role in regulating gene expression during development.

Signaling Pathways and Regulatory Networks

The Lin28/let-7 axis is a central hub in a complex network of signaling pathways that govern embryonic development. Its influence extends from the maintenance of pluripotency in embryonic stem cells (ESCs) to the temporal control of organogenesis.

The Double-Negative Feedback Loop

A key feature of the Lin28/let-7 axis is a double-negative feedback loop that creates a bistable switch, driving cells toward either a self-renewing or a differentiated state.[7][2] High levels of LIN28 protein suppress the maturation of let-7 miRNA. Conversely, when let-7 levels rise, it targets the 3' untranslated regions (UTRs) of LIN28A and LIN28B mRNAs, leading to their translational repression and degradation.[7] This reciprocal inhibition ensures a rapid and robust transition between pluripotent and differentiated states.

Caption: Double-negative feedback loop between LIN28 and let-7.

Regulation of Pluripotency

In embryonic stem cells, the Lin28/let-7 axis is integrated into the core pluripotency network. The promoters of the LIN28A and LIN28B genes contain binding sites for the master pluripotency transcription factors OCT4, SOX2, and NANOG, which activate their expression.[1] By suppressing let-7, LIN28 helps to maintain the expression of key pluripotency-associated genes that are direct targets of let-7, such as c-Myc and Sall4.[1] This creates a feed-forward loop that reinforces the pluripotent state. Furthermore, a positive feedback loop exists between LIN28 and c-MYC, where MYC can transcriptionally activate LIN28B expression.[5][8]

Caption: Regulation of pluripotency by the Lin28/let-7 axis.

Developmental Timing and Organogenesis

The Lin28/let-7 axis plays a crucial role as a "heterochronic" regulator, controlling the timing of developmental events during organogenesis.[9] As development proceeds, LIN28 levels decline, allowing for the accumulation of mature let-7.[1] This switch from a high LIN28/low let-7 state to a low LIN28/high let-7 state is critical for the timely differentiation of progenitor cells and the formation of various tissues, including the nervous system, heart, and limbs.[9][10] For instance, in neural development, the downregulation of LIN28 and subsequent upregulation of let-7 are necessary for the transition from neural stem cell proliferation to neuronal and glial differentiation.[11]

Quantitative Data Summary

The expression levels of LIN28 and let-7 are dynamically regulated throughout embryonic development. The following tables summarize representative quantitative data on their expression in mouse embryonic tissues.

Table 1: Relative mRNA Expression of Lin28a and Lin28b in Mouse Embryonic Kidney

| Embryonic Day (E) | Lin28a (relative to E12.5) | Lin28b (relative to E12.5) |

| E12.5 | 1.00 | 1.00 |

| E13.5 | ~0.80 | ~1.20 |

| E14.5 | ~0.20 | ~1.50 |

| E15.5 | < 0.10 | ~1.00 |

| E16.5 | < 0.10 | ~0.50 |

| E18.5 | < 0.10 | < 0.10 |

Data adapted from studies on mouse embryonic kidney development. Actual values may vary based on experimental conditions.

Table 2: Relative Expression of Mature let-7 Family Members in Mouse Embryonic Kidney

| Embryonic Day (E) | let-7a | let-7c | let-7g |

| E12.5 | Low | Low | Low |

| E14.5 | Moderate | Moderate | Moderate |

| E16.5 | High | High | High |

| E18.5 | Very High | Very High | Very High |

Expression levels are qualitative summaries based on published data and generally show a significant increase as development progresses and Lin28 levels decrease.

Experimental Protocols

Investigating the Lin28/let-7 axis requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-Seq) for LIN28

This protocol is used to identify the RNA targets that LIN28 directly binds to in vivo.

Caption: Workflow for LIN28 CLIP-Seq.

Materials:

-

UV cross-linker (254 nm)

-

Lysis buffer (e.g., RIPA buffer with protease and RNase inhibitors)

-

RNase T1

-

Anti-LIN28 antibody

-

Protein A/G magnetic beads

-

Wash buffers (high and low salt)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Reagents for cDNA library preparation and sequencing

Procedure:

-

UV Cross-linking: Expose cultured cells or dissected embryonic tissues to 254 nm UV light on ice to covalently cross-link proteins to RNA.

-

Lysis and RNA Fragmentation: Lyse the cells or tissues in lysis buffer. Treat the lysate with a low concentration of RNase T1 to partially digest the RNA, generating fragments of a suitable size for sequencing.

-

Immunoprecipitation: Incubate the lysate with an antibody specific to LIN28 to pull down LIN28-RNA complexes. Use protein A/G magnetic beads to capture the antibody-protein-RNA complexes.

-

Washing: Perform stringent washes with high and low salt buffers to remove non-specifically bound proteins and RNA.

-

SDS-PAGE and Membrane Transfer: Elute the complexes from the beads and run them on an SDS-PAGE gel. Transfer the separated complexes to a nitrocellulose membrane.

-

Complex Excision: Visualize the LIN28-RNA complexes on the membrane (e.g., by autoradiography if RNA was radiolabeled) and excise the band corresponding to the correct molecular weight.

-

Protein Digestion and RNA Elution: Treat the excised membrane piece with Proteinase K to digest the LIN28 protein, releasing the cross-linked RNA fragments.

-

RNA Purification: Purify the RNA fragments using phenol:chloroform extraction and ethanol precipitation.

-

Library Preparation and Sequencing: Ligate 3' and 5' adapters to the RNA fragments, reverse transcribe to cDNA, and amplify by PCR to generate a sequencing library. Sequence the library using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference genome and identify peaks that represent LIN28 binding sites.

Luciferase Reporter Assay for let-7 Target Validation

This assay is used to confirm whether a specific mRNA is a direct target of a let-7 miRNA.

Materials:

-

Luciferase reporter vector (e.g., psiCHECK-2)

-

Expression vector for the let-7 miRNA of interest or synthetic let-7 mimic

-

HEK293T or other suitable cell line

-

Lipofectamine or other transfection reagent

-

Dual-luciferase assay system

Procedure:

-

Construct Preparation: Clone the 3' UTR of the putative target mRNA downstream of the luciferase reporter gene in the reporter vector. As a control, create a mutant version of the 3' UTR with mutations in the predicted let-7 binding site.

-

Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the luciferase reporter construct (wild-type or mutant 3' UTR) and either the let-7 expression vector or a negative control vector.

-

Incubation: Incubate the cells for 24-48 hours to allow for expression of the reporter and the miRNA.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system. The Renilla luciferase serves as an internal control for transfection efficiency.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of the let-7 mimic for the wild-type 3' UTR construct, but not the mutant, confirms direct targeting.[12]

Quantitative Real-Time PCR (qRT-PCR) for Mature let-7

This protocol allows for the sensitive and specific quantification of mature let-7 miRNA levels.

Materials:

-

Total RNA containing small RNAs, isolated from embryonic tissues or cells

-

Stem-loop reverse transcription primer specific for the let-7 miRNA of interest

-

Reverse transcriptase

-

Forward and reverse PCR primers specific for the let-7 cDNA

-

SYBR Green or TaqMan-based qPCR master mix

-

Real-time PCR instrument

Procedure:

-

RNA Isolation: Extract total RNA, including the small RNA fraction, from the samples of interest.

-

Stem-Loop Reverse Transcription: Perform reverse transcription using a stem-loop RT primer that is specific to the 3' end of the mature let-7 miRNA. This method provides specificity for the mature form of the miRNA.[13][14]

-

qPCR Amplification: Perform real-time PCR using a forward primer specific to the 5' end of the let-7 miRNA and a universal reverse primer that binds to the stem-loop primer sequence.

-

Data Analysis: Quantify the relative expression of the let-7 miRNA using the ΔΔCt method, normalizing to a stable internal control small RNA (e.g., U6 snRNA).

Western Blotting for LIN28 Protein

This technique is used to detect and quantify the levels of LIN28 protein in cell or tissue lysates.

Materials:

-

Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LIN28

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues in lysis buffer and determine the protein concentration.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against LIN28, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to LIN28 indicates its protein level.

Whole-Mount In Situ Hybridization (WISH) for let-7 miRNA

WISH allows for the visualization of the spatial expression pattern of let-7 within a whole embryo.

Materials:

-

Mouse embryos at the desired developmental stage

-

4% paraformaldehyde (PFA) in PBS

-

Methanol (B129727) series

-

Proteinase K

-

Hybridization buffer

-

DIG-labeled LNA (Locked Nucleic Acid) probe for the let-7 miRNA of interest

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP developing solution

Procedure:

-

Embryo Fixation and Dehydration: Fix the embryos in 4% PFA, then dehydrate them through a graded methanol series for storage.[15]

-

Rehydration and Permeabilization: Rehydrate the embryos and treat them with Proteinase K to permeabilize the tissues.

-

Hybridization: Pre-hybridize the embryos and then hybridize them overnight with a DIG-labeled LNA probe specific for the mature let-7 miRNA. LNA probes offer high specificity and affinity for small RNA targets.[15][16]

-

Washing and Antibody Incubation: Perform stringent washes to remove unbound probe, then incubate the embryos with an anti-DIG-AP antibody.

-

Detection: Wash away the unbound antibody and add the NBT/BCIP substrate. The AP enzyme will convert the substrate into a colored precipitate, revealing the location of let-7 expression.

-

Imaging: Clear the embryos and image them using a stereomicroscope.

Conclusion

The Lin28/let-7 axis is a fundamental regulatory module that governs critical cell fate decisions during embryonic development. Its intricate network of interactions with core pluripotency factors and its role in controlling developmental timing underscore its importance in the precise formation of a complex organism. The experimental protocols detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of this pathway. A deeper understanding of the Lin28/let-7 axis not only illuminates the fundamental principles of developmental biology but also holds significant promise for the development of novel therapeutic strategies for a range of human diseases rooted in developmental processes.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. Aberrant regulation of the LIN28A/LIN28B and let-7 loop in human malignant tumors and its effects on the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The LIN28/let-7 Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The LIN28/let-7 Pathway in Cancer [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Double negative feedback loop between reprogramming factor LIN28 and microRNA let-7 regulates aldehyde dehydrogenase 1-positive cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. LIN28-mediated gene regulatory loops synchronize transitions throughout organogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. A feedback loop comprising lin-28 and let-7 controls pre-let-7 maturation during neural stem-cell commitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 13. Quantification of distinct let-7 microRNA family members by a modified stem-loop RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of distinct let-7 microRNA family members by a modified stem-loop RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. geisha.arizona.edu [geisha.arizona.edu]

- 16. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Small Molecule Inhibitors of the Lin28/let-7 Axis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The RNA-binding protein Lin28, along with its homolog Lin28B, is a critical regulator of cellular differentiation, pluripotency, and development.[1][2] Initially discovered in C. elegans as a heterochronic gene controlling developmental timing, Lin28 has since been identified as a key oncogene in numerous human cancers, including neuroblastoma, breast cancer, and hepatoblastoma.[1][3] Its overexpression often correlates with poor patient prognosis and therapy resistance.[3][4]

Lin28 exerts its primary function through the post-transcriptional suppression of the let-7 family of microRNAs (miRNAs), which are well-established tumor suppressors.[3][5] By inhibiting let-7 biogenesis, Lin28 de-represses the expression of major oncogenes targeted by let-7, such as MYC, RAS, and HMGA2, thereby promoting cell proliferation, impairing differentiation, and enhancing cancer stem cell phenotypes.[3][6][7] This pivotal role in malignancy has made the Lin28/let-7 interaction an attractive, albeit challenging, target for therapeutic intervention.[1][8] This guide provides an in-depth review of the current landscape of small molecule inhibitors targeting Lin28, focusing on their mechanisms, quantitative data, and the experimental methodologies used for their discovery and characterization.

The Lin28/let-7 Signaling Pathway

Lin28 proteins possess two essential RNA-binding domains: a canonical N-terminal cold-shock domain (CSD) and a unique C-terminal zinc knuckle domain (ZKD).[1] These domains recognize distinct sequence motifs within the terminal loop of let-7 precursors (pre-let-7).[1][9] The binding of Lin28 to pre-let-7 initiates a dual-mechanism blockade of miRNA maturation.

-

TUTase-Dependent Degradation: In the cytoplasm, Lin28A recruits the terminal uridylyltransferase TUT4 (also known as Zcchc11).[1][10] TUT4 adds an oligo(U) tail to the 3' end of pre-let-7. This polyuridylation prevents Dicer processing and marks the pre-let-7 for degradation by the exonuclease DIS3L2.[1][10]

-

Steric Hindrance of Dicer: The physical binding of Lin28 to the pre-let-7 terminal loop can also sterically hinder access by the Dicer enzyme, providing a TUTase-independent mechanism of repression.[1]

Furthermore, the nuclear-localized Lin28B can sequester primary let-7 transcripts (pri-let-7), preventing their initial processing by the Drosha-DGCR8 microprocessor complex.[1][2] The ultimate outcome of these mechanisms is a profound reduction in mature let-7 levels, leading to the upregulation of its oncogenic targets and driving tumorigenesis.[7]

Caption: Overview of Lin28-mediated inhibition of let-7 biogenesis.

Small Molecule Inhibitors of Lin28

The discovery of small molecules that disrupt the Lin28/pre-let-7 interaction is a promising therapeutic strategy.[8] High-throughput screening (HTS) campaigns have successfully identified several compounds that bind to either the CSD or ZKD of Lin28, restoring let-7 processing and suppressing cancer cell phenotypes.[4][11]

Quantitative Data Summary

The following table summarizes the quantitative data for key small molecule inhibitors of Lin28 reported in the literature.

| Inhibitor | Target Domain | Assay Type | IC50 (µM) | Cell-based Activity | Reference |

| TPEN | Zinc Knuckle Domain (ZKD) | Fluorescence Polarization | ~1.5 | Yes | [11] |

| LI71 | Cold Shock Domain (CSD) | Fluorescence Polarization | ~10 | Yes | [11] |

| Compound 1632 | CSD & ZKD | FRET | 8 | Yes | [12] |

| Ln7 | Zinc Knuckle Domain (ZKD) | Fluorescence Polarization | ~5-10 | Yes | [4] |

| Ln15 | Zinc Knuckle Domain (ZKD) | Fluorescence Polarization | ~5-10 | Yes | [4] |

| Ln115 | Zinc Knuckle Domain (ZKD) | Fluorescence Polarization | ~5-10 | Yes | [4] |

| PH-31 (C902) | Not specified | Fluorescence Polarization | 11.4 | Yes | [13] |

| SID-415260 | Not specified (RNA-binding) | RiPCA (cell-based) | 10.7 | Yes | [14] |

Note: IC50 values can vary based on assay conditions and protein/RNA constructs used. This table provides a comparative overview.

Key Experimental Protocols

The identification and validation of Lin28 inhibitors rely on a cascade of biochemical and cell-based assays. Below are detailed methodologies for two cornerstone experiments.

Fluorescence Polarization (FP) Assay for High-Throughput Screening

The FP assay is a primary HTS method used to identify compounds that disrupt the Lin28/pre-let-7 interaction.[11][15] The principle is based on the change in polarization of emitted light from a fluorescently labeled RNA probe. A small, rapidly tumbling probe (e.g., FAM-labeled pre-let-7) has low polarization. When bound by the larger Lin28 protein, the complex tumbles more slowly, increasing the polarization. Inhibitors that disrupt this binding cause a decrease in polarization.[15][16]

Detailed Methodology:

-

Reagents & Buffers:

-

Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM TCEP, 0.01% Triton X-100.

-

Protein: Recombinant human Lin28A (e.g., residues 16-187) purified from E. coli.[11]

-

RNA Probe: A 5'-fluorescein (FAM)-labeled synthetic pre-let-7 precursor RNA (e.g., preE-let-7f-1).[11][17]

-

Plate: Low-volume, 384-well, black, non-binding surface microplate.[15]

-

-

Procedure:

-

Prepare a reaction mixture in the binding buffer containing the FAM-labeled pre-let-7 probe at a final concentration of 2 nM.[17]

-

Add recombinant Lin28A protein to the mixture. The final concentration should be approximately equal to the dissociation constant (Kd) of the interaction (e.g., ~20-50 nM) to ensure assay sensitivity.[11]

-

Dispense the Lin28/RNA mixture into the wells of the 384-well plate.

-

Add test compounds (typically dissolved in DMSO) to the wells using a pintool or acoustic dispenser to a final concentration of 10-30 µM for a primary screen. Ensure the final DMSO concentration is ≤1%.[15]

-

Include controls:

-

Negative Control (High Polarization): Lin28 + RNA probe + DMSO (no inhibitor).

-

Positive Control (Low Polarization): RNA probe + DMSO (no Lin28) or Lin28 + RNA probe + a saturating concentration of unlabeled pre-let-7.[16]

-

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters (e.g., 485 nm excitation, 520 nm emission).[15]

-

Calculate percent inhibition relative to controls. Confirmed hits are then subjected to dose-response analysis to determine IC50 values.[16]

-

Caption: A typical workflow for a high-throughput screen using FP.

In Vitro Dicer Processing Assay

This assay validates whether an inhibitor identified in a binding assay can functionally restore the processing of pre-let-7 into mature let-7 by the Dicer enzyme. Lin28 normally inhibits this step, so a successful compound should rescue Dicer's activity.[15]

Detailed Methodology:

-

Reagents & Buffers:

-

Dicer Buffer (10x): 200 mM Tris-HCl (pH 8.0), 500 mM NaCl, 25 mM MgCl₂.

-

RNA Probe: Internally ³²P-labeled pre-let-7g transcript, generated by in vitro transcription.

-

Proteins: Recombinant human Lin28A and recombinant human Dicer.

-

Stop Solution: Formamide loading dye (95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).

-

-

Procedure:

-

In a reaction tube, pre-incubate the ³²P-labeled pre-let-7g probe with the test compound (e.g., 20 µM final concentration) or DMSO (vehicle control) in 1x Dicer buffer at room temperature for 30 minutes.[8]

-

Add Lin28A protein to a final concentration of ~350 nM (or a concentration known to cause significant inhibition) to the tubes and incubate for an additional 45 minutes at room temperature.[8] A control reaction with no Lin28 should also be prepared to show uninhibited Dicer activity.

-

Initiate the Dicer processing reaction by adding recombinant Dicer.

-

Incubate the reaction at 37°C for 5-15 minutes. The exact time may need optimization.[8]

-

Stop the reaction by adding an equal volume of Stop Solution.

-

Denature the samples by heating at 95°C for 3-5 minutes.

-

Resolve the digested RNA products on a 15-20% denaturing polyacrylamide gel (PAGE) containing 8 M urea.

-

Visualize the gel using a phosphorimager. The rescue of Dicer activity is indicated by the appearance of a ~22-nucleotide band corresponding to mature let-7, which is absent or reduced in the Lin28-inhibited (DMSO) control.[15]

-

Conclusion and Future Perspectives

The development of small molecule inhibitors targeting the Lin28/let-7 axis represents a novel and highly promising strategy in oncology.[12] The inhibitors discovered to date, such as TPEN and LI71, have provided crucial proof-of-concept by demonstrating the ability to selectively target distinct RNA-binding domains, restore tumor suppressor let-7 function, and inhibit cancer stem cell phenotypes.[1][11] The experimental workflows, particularly fluorescence polarization-based HTS, have proven robust for identifying initial hits.[11][15]

Despite these advances, the field is still in its early stages. Many identified compounds have modest potency and require further optimization to improve their pharmacological properties for clinical translation. Future efforts will likely focus on structure-based drug design to enhance inhibitor affinity and selectivity, as well as exploring novel screening platforms like cell-based reporter assays (e.g., RiPCA) to identify compounds with immediate cellular activity.[14][18] Ultimately, drugging the Lin28/let-7 pathway holds the potential to overcome resistance and provide new therapeutic options for a range of aggressive, Lin28-driven cancers.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. The LIN28/let-7 Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New Insights on How the Reprogramming Factor LIN28 Regulates Its Targets | Vagelos College of Physicians and Surgeons [vagelos.columbia.edu]

- 6. Concise Review: LIN28/let-7 Signaling, a Critical Double-Negative Feedback Loop During Pluripotency, Reprogramming, and Tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20230059009A1 - Inhibitors of lin28 and methods of use thereof - Google Patents [patents.google.com]

- 8. Identification of small molecule inhibitors of the Lin28-mediated blockage of pre-let-7g processing - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01945E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. The LIN28/let-7 Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Live cell screening to identify RNA-binding small molecule inhibitors of the pre-let-7–Lin28 RNA–protein interaction - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00123K [pubs.rsc.org]

- 15. Identification of small molecule inhibitors of the Lin28-mediated blockage of pre-let-7g processing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Live cell screening to identify RNA-binding small molecule inhibitors of the pre-let-7–Lin28 RNA–protein interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Lin28/let-7 Feedback Loop: A Core Axis in Tumorigenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate interplay between the RNA-binding protein Lin28 and the microRNA let-7 forms a critical double-negative feedback loop that is fundamental to developmental processes and frequently dysregulated in human cancers. This guide provides a comprehensive technical overview of the Lin28/let-7 axis in tumorigenesis, detailing its molecular mechanisms, impact on cancer hallmarks, and its potential as a therapeutic target. We present a consolidation of quantitative data from seminal studies, detailed protocols for key experimental assays, and visual diagrams of the associated signaling pathways and experimental workflows to serve as a valuable resource for the scientific community.

Introduction: The Lin28/let-7 Regulatory Circuit

The Lin28/let-7 pathway is a highly conserved regulatory circuit that governs cell fate decisions, pluripotency, and differentiation.[1] It consists of two main players: the Lin28 family of RNA-binding proteins (Lin28A and Lin28B) and the let-7 family of microRNAs. In normal development, Lin28 is highly expressed in embryonic stem cells, where it inhibits the maturation of let-7 miRNAs, thereby maintaining a state of pluripotency.[2] Conversely, in differentiated tissues, let-7 levels are high, and Lin28 expression is suppressed.[2] This reciprocal repression establishes a bistable switch that is crucial for proper developmental timing.[2]

In the context of cancer, the reactivation of Lin28 expression is observed in approximately 15% of all human tumors, leading to the downregulation of the tumor-suppressive let-7 miRNAs.[3][4] This disruption of the feedback loop promotes tumorigenesis by derepressing the expression of numerous let-7 target oncogenes, including MYC, RAS, and HMGA2.[3][5]

Core Mechanisms of the Lin28/let-7 Feedback Loop

The Lin28/let-7 axis operates as a double-negative feedback loop. Lin28 proteins post-transcriptionally inhibit the biogenesis of mature let-7 miRNAs, while mature let-7 miRNAs can bind to the 3' untranslated region (UTR) of Lin28 mRNA and repress its translation.[3][6]

Lin28-mediated Inhibition of let-7 Biogenesis

Lin28A and Lin28B employ distinct mechanisms to block the processing of let-7 precursors (pre-let-7).[7]

-

Lin28A: Predominantly localized in the cytoplasm, Lin28A binds to the terminal loop of pre-let-7 and recruits the terminal uridylyl transferase TUT4 (also known as Zcchc11).[5][7] TUT4 adds a poly-uridine tail to the 3' end of pre-let-7, which blocks its processing by the Dicer enzyme and marks it for degradation by the exonuclease DIS3L2.[5]

-

Lin28B: Primarily found in the nucleus, Lin28B sequesters the primary transcripts of let-7 (pri-let-7), preventing their initial processing by the Microprocessor complex (Drosha-DGCR8).[7]

dot

Caption: Mechanisms of Lin28A and Lin28B inhibition of let-7 biogenesis.

let-7-mediated Repression of Lin28 and Oncogenic Targets

Mature let-7 miRNAs are incorporated into the RNA-induced silencing complex (RISC) and guide it to target mRNAs containing complementary sequences in their 3' UTRs. This leads to translational repression or mRNA degradation of key oncogenes, including:

-

MYC: A master regulator of cell proliferation and growth.

-

RAS: A central component of signaling pathways that control cell growth and survival.

-

HMGA2: A chromatin-remodeling protein involved in cell growth and differentiation.

Crucially, let-7 also targets Lin28 mRNA itself, creating the double-negative feedback loop that is central to this regulatory network.

dot

Caption: The Lin28/let-7 double-negative feedback loop in tumorigenesis.

Quantitative Data on the Lin28/let-7 Axis in Cancer

The dysregulation of the Lin28/let-7 axis is a common feature across a wide range of human malignancies. The following tables summarize key quantitative data from various studies.

Expression of Lin28 and let-7 in Different Cancer Types

| Cancer Type | Lin28A/B Expression | let-7 Family Expression | Reference(s) |

| Glioblastoma | High LIN28A expression in a subset of gliomas, with higher levels in glioblastoma (GBM) compared to lower-grade tumors. | Downregulation of let-7b and let-7g associated with increased LIN28A. | [8][9] |

| Colon Cancer | LIN28B is overexpressed in a significant portion of colon tumors. | Inversely correlated with LIN28B expression. | [10] |

| Hepatocellular Carcinoma (HCC) | LIN28 is expressed at a higher frequency in tumor tissues (45.0%) compared to non-tumor tissues (21.7%). | Not explicitly quantified in this study, but implied inverse correlation. | [11] |

| Breast Cancer | Overexpression of Lin28A is associated with ER-positive, ER-negative, and HER2-positive breast cancers, while Lin28B overexpression is linked to triple-negative breast cancer. | Reduced let-7 levels are correlated with Lin28A/B overexpression. | [12][13][14] |

| Lung Cancer | Not explicitly quantified in the provided search results. | Significant reduction in let-7 expression in 60% of lung cancer cell lines and 44% of primary lung tumors. | [15] |

Impact of Lin28/let-7 Dysregulation on Patient Survival

| Cancer Type | High Lin28B Expression | Low let-7 Expression | Reference(s) |

| Colon Cancer | Correlates with reduced patient survival and an increased probability of tumor recurrence. | Not explicitly stated, but implied due to the inverse correlation with Lin28B. | [8] |

| Lung Cancer | Not explicitly stated. | Significantly associated with shortened postoperative survival. | [15] |

| Hepatocellular Carcinoma (HCC) | In patients meeting the Milan criteria, detectable LIN28 expression is associated with shorter overall and recurrence-free survival. | Not explicitly stated. | [11] |

Efficacy of Lin28 Small Molecule Inhibitors

| Compound | Target | IC50 Value | Reference(s) |

| TPEN | LIN28 (destabilizes zinc-knuckle domain) | 2.5 µM (in vitro) | [7] |

| LI71 | LIN28 (binds cold shock domain) | 50-100 µM (cellular) | [7] |

| SID-415260 | Lin28-pre-let-7 interaction | 7.4 µM (pre-let-7d), 10.7 µM (pre-let-7a), 12.5 µM (pre-let-7g) | [16][17] |

| SB1301 | LIN28-let-7 interaction | 27 µM | [18] |

Binding Affinity of Lin28 for let-7 Precursors

| Lin28 Variant | let-7 Precursor | Dissociation Constant (Kd) | Reference(s) |

| Mouse Lin28A | preE-let-7d | 33-130 nM | [1] |

| Mouse Lin28A | pre-let-7g | 33-65 nM | [1] |

| Human LIN28Δ | preE-let-7f-1 | ~20 nM | [5] |

Fold Change of let-7 Target Oncogenes upon Lin28 Modulation

| Cell Line | Lin28 Modulation | Target Oncogene | Fold Change in Expression | Reference(s) |

| MDA-MB-453 (Breast Cancer) | Lin28A knockdown | AR mRNA | 3.5-fold decrease | [19] |

| MDA-MB-453 (Breast Cancer) | Lin28A knockdown | c-myc mRNA | 3-fold decrease | [19] |

| SK-BR-3 (Breast Cancer) | Lin28A overexpression | AR mRNA | 2.7-fold increase | [19] |

| SK-BR-3 (Breast Cancer) | Lin28A overexpression | c-myc mRNA | 2-fold increase | [19] |

| BCPAP (Papillary Thyroid Carcinoma) | let-7a mimic transfection | Lin28A and c-Myc mRNA | Significant decrease | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Lin28/let-7 feedback loop.

Quantification of let-7 miRNA Expression by Stem-Loop RT-qPCR

This method allows for the specific and sensitive detection of mature miRNA molecules.

dot

Caption: Workflow for stem-loop RT-qPCR of let-7 miRNA.

Protocol:

-

RNA Isolation: Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent). Assess RNA quality and quantity.

-

Stem-Loop Reverse Transcription:

-

In a sterile, nuclease-free tube, combine 10-100 ng of total RNA with 1 µL of 1 µM stem-loop RT primer specific for the let-7 family member of interest.

-

Add nuclease-free water to a final volume of 6 µL.

-

Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

-

Prepare a master mix containing:

-

2 µL 10X RT Buffer

-

0.5 µL dNTPs (10 mM each)

-

0.5 µL RNase Inhibitor

-

1 µL MultiScribe™ Reverse Transcriptase (or equivalent)

-

-

Add 4 µL of the master mix to each RNA/primer mixture.

-

Perform reverse transcription using the following thermal cycling conditions: 16°C for 30 minutes, 42°C for 30 minutes, 85°C for 5 minutes.

-

-

Real-Time qPCR:

-

Prepare a qPCR reaction mix containing:

-

10 µL 2X SYBR Green Master Mix

-

1 µL miRNA-specific forward primer (10 µM)

-

1 µL universal reverse primer (10 µM)

-

2 µL of the RT product (cDNA)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Perform real-time qPCR using a standard thermal cycling protocol (e.g., 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

-

Data Analysis:

-

Determine the threshold cycle (Ct) for each sample.

-

Normalize the Ct values of the target let-7 miRNA to an endogenous control (e.g., U6 snRNA).

-

Calculate the relative expression using the ΔΔCt method.

-

Detection of Lin28 Protein by Western Blotting

This protocol outlines the steps for detecting Lin28A and Lin28B protein levels in cell lysates.

dot

Caption: Workflow for Western blotting of Lin28 protein.

Protocol:

-

Protein Extraction:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

Load the samples onto a 10-12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for Lin28A or Lin28B (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Normalize the Lin28 protein levels to a loading control such as β-actin or GAPDH.

-

Validation of let-7 Target Interactions using a Dual-Luciferase Reporter Assay

This assay is used to confirm the direct interaction between a miRNA and its predicted target sequence within an mRNA's 3' UTR.

dot

Caption: Workflow for a dual-luciferase reporter assay to validate let-7 targets.

Protocol:

-

Construct Preparation:

-

Clone the 3' UTR of the putative let-7 target gene downstream of the firefly luciferase gene in a reporter vector.

-

As a control, create a mutant version of the 3' UTR with mutations in the let-7 seed-binding site.

-

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with:

-

The firefly luciferase reporter construct (wild-type or mutant).

-

A let-7 mimic or a negative control mimic.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Luciferase Assay:

-

After 24-48 hours of incubation, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

A significant decrease in the normalized luciferase activity in the presence of the let-7 mimic compared to the control mimic for the wild-type 3' UTR construct (but not the mutant) confirms a direct interaction.[21]

-

Conclusion and Future Directions

The Lin28/let-7 feedback loop is a master regulatory circuit whose dysregulation is a key driver of tumorigenesis. The reactivation of Lin28 and subsequent suppression of the let-7 family of tumor suppressor miRNAs unleash a cascade of oncogenic events, promoting cell proliferation, inhibiting apoptosis, and contributing to cancer stem cell phenotypes. The distinct mechanisms of action of Lin28A and Lin28B offer different avenues for therapeutic intervention. The development of small molecule inhibitors that can disrupt the Lin28-let-7 interaction is a promising strategy for the treatment of Lin28-driven cancers. Future research should focus on the development of more potent and specific inhibitors and on elucidating the full spectrum of let-7-independent functions of Lin28 in cancer. A deeper understanding of this critical axis will undoubtedly pave the way for novel and more effective cancer therapies.

References

- 1. Frontiers | An Optimized Transient Dual Luciferase Assay for Quantifying MicroRNA Directed Repression of Targeted Sequences [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. The LIN28/let-7 Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis for interaction of let-7 microRNAs with Lin28 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The LIN28/let-7 Pathway in Cancer [frontiersin.org]

- 6. Aberrant regulation of the LIN28A/LIN28B and let-7 loop in human malignant tumors and its effects on the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. LIN28A facilitates the transformation of human neural stem cells and promotes glioblastoma tumorigenesis through a pro-invasive genetic program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LIN28A facilitates the transformation of human neural stem cells and promotes glioblastoma tumorigenesis through a pro-invasive genetic program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of the expression and function of Lin28A and Lin28B in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LIN28 expression and prognostic value in hepatocellular carcinoma patients who meet the Milan criteria and undergo hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lin28/let-7 axis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. MicroRNA Target Validation Using Luciferase Reporter Assay [bio-protocol.org]

- 16. Lin28 and let-7: roles and regulation in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Live cell screening to identify RNA-binding small molecule inhibitors of the pre-let-7–Lin28 RNA–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Role of Lin28A/let-7a/c-Myc Pathway in Growth and Malignant Behavior of Papillary Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Expanding Roles of Lin28: A Technical Guide to its Let-7 Independent Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RNA-binding protein Lin28 is a critical regulator of developmental timing, pluripotency, and cellular metabolism. While its role in the suppression of the let-7 family of microRNAs is well-established, a growing body of evidence illuminates a diverse and complex landscape of let-7 independent functions. This technical guide provides an in-depth exploration of these non-canonical roles, focusing on the direct interaction of Lin28 with a broad spectrum of messenger RNAs (mRNAs) to modulate their translation. We present a comprehensive overview of the underlying molecular mechanisms, key signaling pathways, and the functional consequences in development, metabolism, and oncology. This guide is designed to be a valuable resource for researchers in academia and industry, offering detailed experimental protocols for investigating Lin28's functions and a structured summary of quantitative data to facilitate further research and therapeutic development.

Introduction: Beyond Let-7

Lin28, comprising two paralogs, Lin28A and Lin28B, was initially characterized as a negative regulator of the biogenesis of the let-7 family of microRNAs, thereby acting as a key switch in developmental timing.[1][2] This function is primarily mediated by the binding of Lin28 to the terminal loop of pre-let-7, which recruits the TUTase ZCCHC11 for polyuridylation and subsequent degradation, thus preventing Dicer processing.[2] While this axis is fundamental to many of Lin28's biological effects, it is now clear that Lin28 proteins possess a much broader repertoire of regulatory activities that are independent of let-7.[1][2]

These let-7 independent functions are predominantly exerted through the direct binding of Lin28 to specific mRNAs, leading to the modulation of their translation.[1][2] This direct regulation of a vast network of transcripts places Lin28 at the center of numerous cellular processes, including the maintenance of pluripotency, metabolic reprogramming, and the progression of various cancers.[1][2][3] Understanding these non-canonical functions is crucial for a complete picture of Lin28 biology and for the development of targeted therapeutic strategies.

Molecular Mechanisms of Let-7 Independent Regulation

The let-7 independent functions of Lin28 are mediated by its direct interaction with target mRNAs, influencing their translation and stability. This regulation is multifaceted and involves specific RNA-binding domains, recognition of consensus motifs, and the recruitment of effector proteins.

Direct mRNA Binding and Translational Enhancement

Lin28A and Lin28B have been shown to bind to thousands of mRNAs, often at sites within the coding sequence (CDS) and 3' untranslated region (3'UTR).[4] A consensus GGAGA motif has been identified as a frequent binding site for Lin28A.[5] Upon binding, Lin28 can enhance the translation of its target mRNAs. This is exemplified by its regulation of key pluripotency and cell cycle factors such as Oct4, Cyclin A, Cyclin B, and CDK4.[3]

One of the key mechanisms for this translational enhancement is the recruitment of the RNA helicase A (RHA) to polysomes.[1][6] Lin28, upon binding to a target mRNA, acts as an adaptor to bring RHA into the translational machinery.[1] RHA is thought to unwind secondary structures in the mRNA, thereby facilitating ribosome scanning and translation initiation.[1] This interaction is crucial for the efficient translation of a subset of mRNAs that would otherwise be poorly translated.[1]

dot

Caption: Lin28A-mediated recruitment of RNA Helicase A to polysomes.

Differential Roles of Lin28A and Lin28B

While both Lin28A and Lin28B share the ability to bind and regulate mRNAs independently of let-7, they exhibit distinct subcellular localizations and mechanisms of action. Lin28A is predominantly found in the cytoplasm, where it can directly engage with the translational machinery.[4][7] In contrast, Lin28B has been shown to localize to the nucleus and nucleolus in certain contexts, suggesting roles in pre-mRNA processing, in addition to its cytoplasmic functions.[3][7] These differences in localization likely contribute to the partially non-overlapping sets of target mRNAs and the distinct biological outcomes associated with the expression of each paralog.

Functional Consequences of Let-7 Independent Activities

The direct regulation of a vast array of mRNAs by Lin28 has profound implications for cellular function, impacting processes from early development to disease progression.

Pluripotency and Development

Lin28 is a key factor in maintaining the pluripotent state of embryonic stem cells (ESCs).[2] Its let-7 independent functions are critical in this context, as it directly enhances the translation of core pluripotency factors, including Oct4.[1] During neurogliogenesis, Lin28 acts independently of let-7 to promote neurogenesis while inhibiting gliogenesis, highlighting its role as a critical regulator of cell fate decisions during development.[1]

dot

Caption: Let-7 independent roles of Lin28 in development.

Cellular Metabolism

Lin28 plays a significant role in reprogramming cellular metabolism, a function that is, at least in part, independent of let-7. It has been shown to enhance the translation of a suite of metabolic enzymes, thereby promoting a shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, which is characteristic of many cancer cells.[3] This metabolic reprogramming is not only crucial for tumorigenesis but also for processes like tissue repair.[1]

Oncology

The aberrant expression of Lin28A and Lin28B is a hallmark of numerous human cancers.[2] While the derepression of let-7 targets like MYC and RAS is a major contributor to Lin28-driven tumorigenesis, the direct, let-7 independent up-regulation of oncogenic proteins and growth factors also plays a critical role.[2] For instance, Lin28 has been shown to directly bind to and enhance the translation of mRNAs encoding proteins involved in cell proliferation, invasion, and metastasis.[3] This dual mechanism of action makes Lin28 a potent oncoprotein and an attractive target for cancer therapy.

Quantitative Data on Let-7 Independent Targets of Lin28

The identification of direct mRNA targets of Lin28 has been greatly advanced by high-throughput techniques such as PAR-CLIP and quantitative proteomics. The following tables summarize key quantitative findings from studies investigating the let-7 independent functions of Lin28.

Table 1: Quantitative Proteomic Changes in Response to Lin28B Knockdown

| Protein | Function | Log2 Fold Change (siLin28B/siControl) | Reference |

| Ribosomal Proteins (various) | Translation | Significantly Negative | [8] |

| Cell Cycle Regulators (various) | Cell Cycle Progression | Significantly Negative | [8] |

| Splicing Factors (various) | mRNA Splicing | Significantly Negative | [8] |

Data from pulsed SILAC proteomics in HEK293 cells. "Significantly Negative" indicates a statistically significant decrease in protein synthesis upon Lin28B knockdown.

Table 2: Validation of Lin28-Mediated Translational Regulation

| Target mRNA | Reporter Assay Fold Change (Lin28 vs. Control) | Reference |

| IGF2 | ~1.5 - 2.0 | [4] |

| Histone H2A | ~2.0 - 2.5 | [4] |

| Cyclin A | ~1.5 - 2.0 | [4] |

| Cyclin B | ~1.5 - 2.0 | [4] |

| CDK4 | ~1.5 | [4] |

| HMGA1 | ~2.0 - 3.5 | [4] |

| RPS19 | ~2.0 | [9] |

| HER2 | ~2.5 | [9] |

Fold change values are approximate and derived from luciferase reporter assays in various cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the let-7 independent functions of Lin28.

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

PAR-CLIP is a powerful technique to identify the direct binding sites of RNA-binding proteins on a transcriptome-wide scale.

Experimental Workflow:

dot

Caption: Workflow for PAR-CLIP to identify Lin28B binding sites.

Detailed Steps (adapted from[4][8]):

-

Cell Culture and Labeling: Grow HEK293 cells stably expressing inducible FLAG/HA-tagged Lin28B to 80% confluency. Add 4-thiouridine (B1664626) (4SU) to a final concentration of 100 µM and incubate for 12-16 hours.

-

UV Crosslinking: Wash cells with ice-cold PBS and irradiate with 365 nm UV light.

-

Cell Lysis: Lyse cells in NP-40 lysis buffer (50 mM HEPES-KOH pH 7.4, 150 mM KCl, 2 mM EDTA, 0.5% NP-40, 0.5 mM DTT, and protease inhibitors).

-

Immunoprecipitation: Couple anti-FLAG M2 antibody to Protein G magnetic beads. Incubate the cell lysate with the antibody-bead conjugate for 1 hour at 4°C.

-

RNase Digestion and Radiolabeling: Wash the beads and perform a limited RNase T1 digestion to fragment the RNA. Dephosphorylate the RNA fragments and then radiolabel the 5' ends with γ-³²P-ATP.

-

SDS-PAGE and Transfer: Elute the protein-RNA complexes and run on an SDS-PAGE gel. Transfer the proteins to a nitrocellulose membrane.

-

RNA Elution and Library Preparation: Excise the membrane region corresponding to the size of Lin28B-RNA complexes and elute the RNA. Ligate 3' and 5' adapters to the RNA fragments and perform reverse transcription followed by PCR amplification to generate a cDNA library.

-

Sequencing and Analysis: Sequence the cDNA library using a high-throughput sequencing platform. Analyze the sequencing data to identify T-to-C transitions, which mark the sites of crosslinking.

Polysome Profiling

Polysome profiling is used to assess the translational status of specific mRNAs by separating ribosomal subunits, monosomes, and polysomes on a sucrose (B13894) gradient.

Detailed Steps (adapted from[1][10][11][12]):

-

Cell Lysis: Treat cells with cycloheximide (B1669411) (100 µg/mL) for 10 minutes to arrest translation. Lyse cells in a polysome lysis buffer.

-

Sucrose Gradient Preparation: Prepare a linear 10-50% sucrose gradient in a centrifuge tube.

-

Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 40,000 rpm for 2 hours at 4°C).

-

Fractionation: Fractionate the gradient from top to bottom while monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.

-

RNA Isolation: Isolate RNA from each fraction.

-

Analysis: Analyze the distribution of specific mRNAs across the gradient using RT-qPCR or RNA-seq to determine their association with polysomes, which is indicative of active translation.

Co-Immunoprecipitation (Co-IP) for Lin28-RHA Interaction

Co-IP is used to verify the interaction between Lin28 and its protein partners, such as RHA.

Detailed Steps (adapted from[6]):

-

Cell Lysis: Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an anti-Lin28 antibody overnight at 4°C.

-

Bead Capture: Add Protein A/G sepharose beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-RHA antibody to detect the co-immunoprecipitated protein.

Luciferase Reporter Assay

This assay is used to validate the functional effect of Lin28 binding on the translation of a target mRNA.

Detailed Steps (adapted from[9][13]):

-

Construct Generation: Clone the putative Lin28-binding site from a target mRNA into the 3'UTR of a luciferase reporter plasmid.

-

Transfection: Co-transfect cells with the luciferase reporter plasmid, a control Renilla luciferase plasmid (for normalization), and either a Lin28 expression vector or a control vector.

-

Luciferase Assay: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity in the presence of Lin28 indicates that it enhances the translation of the reporter mRNA.

Conclusion and Future Directions

The let-7 independent functions of Lin28 have emerged as a critical layer of post-transcriptional gene regulation. Through direct binding and translational modulation of a vast network of mRNAs, Lin28 orchestrates fundamental cellular processes in both health and disease. The continued elucidation of its target repertoire and the precise molecular mechanisms of its action will undoubtedly open new avenues for therapeutic intervention. Future research should focus on the development of small molecules or biologics that can specifically disrupt the let-7 independent interactions of Lin28, offering a novel approach to treat a range of diseases, from metabolic disorders to cancer. This technical guide provides a solid foundation for researchers to delve into this exciting and rapidly evolving field.

References

- 1. Evidence that Lin28 stimulates translation by recruiting RNA helicase A to polysomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Identification of mRNAs bound and regulated by human LIN28 proteins and molecular requirements for RNA recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Lin28-Mediated miRNA and mRNA Regulation—A Structural and Functional Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Regulating Protein–RNA Interactions: Advances in Targeting the LIN28/Let-7 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of LIN28B-bound mRNAs reveals features of target recognition and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determinants of mRNA recognition and translation regulation by Lin28 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]

- 11. Protocol to perform polysome profiling in primary differentiating murine adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]

- 13. researchgate.net [researchgate.net]

Lin28 Expression in Cancer: A Technical Guide for Researchers

An In-depth Technical Guide on the Role and Analysis of Lin28 in Oncology for Researchers, Scientists, and Drug Development Professionals.

The RNA-binding proteins Lin28A and Lin28B are crucial regulators of developmental timing and pluripotency. In recent years, their re-expression in somatic tissues has been identified as a significant driver in the initiation and progression of numerous human cancers.[1][2][3] Acting as oncogenes, Lin28A and Lin28B are frequently overexpressed in a variety of malignancies, and this upregulation often correlates with advanced disease stages and poor clinical prognosis.[4][5][6] This guide provides a comprehensive overview of Lin28 expression across different cancer types, details the experimental protocols for its detection, and illustrates the core signaling pathways it modulates.

Quantitative Expression of Lin28A and Lin28B Across Various Cancer Types

Lin28A and Lin28B expression has been documented in a wide array of human tumors, with approximately 15% of all cancers showing high levels of either protein.[5][7] The overexpression is often linked to the repression of the let-7 family of microRNAs, leading to the de-repression of oncogenic targets.[5][7][8] The following tables summarize the quantitative data on Lin28A and Lin28B protein expression in several cancer types, as determined by immunohistochemistry (IHC) and other methods.

Table 1: Lin28A Expression in Human Cancers

| Cancer Type | Number of Cases Analyzed | Percentage of Positive Cases | Method of Detection | Reference |

| Breast Cancer | 82 | High expression in various subtypes | IHC | [9] |

| Breast Cancer | 33 | 27.3% (9/33) | IHC | [7] |

| Colon Cancer | 65 | 87.7% (57/65) | IHC | [10] |

| Epithelial Tumors (pooled) | 369 | ~10% with strong expression | Tissue Microarray | [11] |

| Lung Adenocarcinoma | 125 | Correlated with poor survival | TCGA Data Analysis | [12] |

| Atypical Teratoid/Rhabdoid Tumor | 24 | 79.2% (19/24) | IHC, RT-qPCR | [13] |

Table 2: Lin28B Expression in Human Cancers

| Cancer Type | Number of Cases Analyzed | Percentage of Positive Cases | Method of Detection | Reference |

| Breast Cancer | 33 | 30.3% (10/33) | IHC | [7] |

| Colon Cancer | 65 | 100% (65/65) | IHC | [10] |

| Acute Myeloid Leukemia | 108 | Upregulation correlated with poor prognosis | IHC | [13] |

| Head and Neck Cancer | Not specified | Promotes oncogenesis | Not specified | [7] |

| Prostate Cancer | 42 | 86% in tumor vs. 47% in benign tissue | Western Blot | [14] |

Table 3: Lin28 (Undifferentiated) Expression in Germ Cell Tumors

| Cancer Type | Number of Cases Analyzed | Percentage of Positive Cases | Method of Detection | Reference |

| Seminomas/Germinomas | 57 | 100% | IHC | [15] |

| Embryonal Carcinomas | 10 | 100% | IHC | [15] |

| Yolk Sac Tumors | 74 | 100% | IHC | [15] |

| Choriocarcinomas | 6 | 83.3% (5/6) | IHC | [15] |

Core Signaling Pathways Involving Lin28

Lin28 exerts its oncogenic functions through both let-7-dependent and let-7-independent mechanisms.[3] The most well-characterized pathway involves the post-transcriptional suppression of the let-7 family of tumor-suppressor miRNAs.

The Canonical Lin28/let-7 Pathway

Lin28A, located primarily in the cytoplasm, binds to the terminal loop of precursor let-7 (pre-let-7) and recruits the TUTase ZCCHC11. This enzyme polyuridylates the pre-let-7, marking it for degradation and thus blocking the production of mature let-7.[7][8] Lin28B, on the other hand, is found in the nucleus and is thought to inhibit the processing of primary let-7 (pri-let-7) by the Microprocessor complex.[10] The resulting decrease in mature let-7 leads to the upregulation of its target oncogenes, including MYC, RAS, and HMGA2, which in turn promote cell proliferation, inhibit apoptosis, and enhance tumorigenesis.[1][8]

Caption: The canonical Lin28/let-7 signaling pathway.

Lin28 and Upstream/Downstream Signaling Integration

The expression of Lin28 itself is regulated by key oncogenic transcription factors such as c-MYC.[7][13] Downstream of the Lin28/let-7 axis, several critical cancer-related pathways are affected. For instance, the de-repression of let-7 targets can lead to the activation of the PI3K-AKT-mTOR pathway, promoting cell growth and proliferation.[1][16] Furthermore, Lin28 has been shown to be a direct downstream target of the Wnt/β-catenin pathway, creating a feedback loop that enhances cancer stem cell properties.[1]

Caption: Integration of Lin28 with other oncogenic pathways.

Experimental Protocols for Lin28 Detection

Accurate detection and quantification of Lin28A and Lin28B are critical for both research and potential clinical applications. The most common methods employed are Immunohistochemistry (IHC), Western Blotting, and Quantitative Real-Time PCR (qRT-PCR).

General Experimental Workflow

The general workflow for analyzing Lin28 expression in patient samples or cell lines involves sample acquisition and preparation, followed by a specific detection method, and finally data analysis.

Caption: General workflow for Lin28 expression analysis.

Immunohistochemistry (IHC) Protocol for Lin28

IHC is used to visualize the distribution and localization of Lin28 protein in tissue sections.

-

Deparaffinization and Rehydration:

-

Melt paraffin-embedded tissue sections at 60-65°C.

-

Rehydrate the sections by sequential immersion in xylene (2x5 min), followed by graded ethanol (B145695) solutions (100%, 95%, 75%, 50% - 2 min each), and finally distilled water.[17]

-

-

Antigen Retrieval:

-

Incubate slides in a pre-heated citrate (B86180) buffer (pH 6.0) at 92-94°C for 20-40 minutes to unmask the antigen epitopes.[17]

-

Allow slides to cool to room temperature.

-

-

Blocking and Staining:

-

Quench endogenous peroxidase activity with 1.0-3.0% hydrogen peroxide in PBS for 15 minutes.[17]

-

Block non-specific binding by incubating with a blocking serum (e.g., 10% normal goat serum) for 1-2 hours.[17]

-

Incubate with the primary antibody against Lin28A or Lin28B (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash slides with PBS.

-

-

Detection and Visualization:

-

Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.

-

Wash with PBS.

-

Apply an avidin-biotin-peroxidase complex (ABC reagent) and incubate.

-

Develop the signal with a chromogen like DAB (3,3'-diaminobenzidine) until the desired stain intensity is reached.

-

Counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

-

Dehydration and Mounting:

-

Dehydrate the slides through graded ethanol and xylene.

-

Mount with a permanent mounting medium.

-

Staining is typically scored semi-quantitatively based on the intensity and percentage of stained tumor cells.[15]

-

Western Blot Protocol for Lin28

Western blotting is used to detect and quantify Lin28 protein in cell or tissue lysates.

-

Protein Extraction:

-

Lyse cells or tissues in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.[18]

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[18]

-

-

SDS-PAGE:

-

Protein Transfer:

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[19]

-

Incubate the membrane with the primary antibody against Lin28A or Lin28B (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]

-

Wash the membrane three times for 5-10 minutes each with TBST.[18][19]

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18][19]

-

Wash the membrane again three times with TBST.

-

-

Signal Detection:

Quantitative Real-Time PCR (qRT-PCR) for Lin28 mRNA

qRT-PCR is used to measure the mRNA expression levels of LIN28A and LIN28B.

-

RNA Isolation:

-

cDNA Synthesis:

-

Real-Time PCR:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers specific for LIN28A or LIN28B, and a SYBR Green or TaqMan-based master mix.[22][23]

-

Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension.[23]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Calculate the relative expression levels using the ΔΔCt method.[22]

-

Conclusion

The reactivation of Lin28A and Lin28B is a significant event in the pathogenesis of many cancers. Their roles in suppressing the let-7 microRNA family and interacting with other major oncogenic pathways make them attractive targets for therapeutic intervention. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to accurately assess Lin28 expression and further investigate its function in specific cancer contexts. A deeper understanding of the Lin28 regulatory network will be pivotal in developing novel strategies to combat these malignancies.

References

- 1. oncotarget.com [oncotarget.com]

- 2. The role of Lin28A and Lin28B in cancer beyond Let-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RNA-binding protein Lin28 in cancer and immunity [authors.library.caltech.edu]

- 4. Prognostic value of Lin28A and Lin28B in various human malignancies: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lin28 Enhances Tumorigenesis and is Associated With Advanced Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prognostic value of Lin28A and Lin28B in various human malignancies: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The LIN28/let-7 Pathway in Cancer [frontiersin.org]

- 8. The LIN28/let-7 Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of the expression and function of Lin28A and Lin28B in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lin-28 Homologue A (LIN28A) Promotes Cell Cycle Progression via Regulation of Cyclin-dependent Kinase 2 (CDK2), Cyclin D1 (CCND1), and Cell Division Cycle 25 Homolog A (CDC25A) Expression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lin28A promotes the proliferation and stemness of lung cancer cells via the activation of mitogen-activated protein kinase pathway dependent on microRNA let-7c - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The LIN28/let-7 Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. RNA-binding protein LIN28 is a marker for primary extragonadal germ cell tumors: an immunohistochemical study of 131 cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oncogenic mechanisms of Lin28 in breast cancer: new functions and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunohistochemistry Protocols [etsu.edu]

- 18. origene.com [origene.com]

- 19. resources.novusbio.com [resources.novusbio.com]